N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Overview
Description
N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine is a chemical compound that features a tetrazole ring substituted with a 2-fluorobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzyl group imparts unique properties to the molecule, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine typically involves the reaction of 2-fluorobenzyl bromide with sodium azide in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for several hours, followed by the addition of a tetrazole precursor and a catalyst such as copper sulfate. The mixture is then stirred under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- AB-FUBINACA and its positional isomers
Uniqueness
N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine is unique due to the combination of the tetrazole ring and the 2-fluorobenzyl group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
1-N-[(2-fluorophenyl)methyl]tetrazole-1,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN6/c9-7-4-2-1-3-6(7)5-11-15-8(10)12-13-14-15/h1-4,11H,5H2,(H2,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMOEWMAUIBRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN2C(=NN=N2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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